Cas no 118511-97-0 ((5-chloro-1H-indazol-3-yl)methanamine)

(5-chloro-1H-indazol-3-yl)methanamine structure
118511-97-0 structure
Product Name:(5-chloro-1H-indazol-3-yl)methanamine
CAS No:118511-97-0
MF:C8H8ClN3
MW:181.622220039368
MDL:MFCD20694599
CID:3666886
PubChem ID:14062707
Update Time:2025-07-23

(5-chloro-1H-indazol-3-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole-3-methanamine, 5-chloro-
    • (5-chloro-1H-indazol-3-yl)methanamine
    • BI SF3
    • (5-chloro-2H-indazol-3-yl)methanamine
    • BCP25393
    • SCHEMBL5479193
    • 1-(5-CHLORO-1H-INDAZOL-3-YL)METHANAMINE
    • AKOS022640981
    • BISF3 pound>>BISF 3 pound>>BISF-3
    • P20990
    • CS-0310387
    • 3-(aminomethyl)-5-chloro-1H-indazole
    • ZXSPLSWAOXLBQY-UHFFFAOYSA-N
    • BISF-3?
    • DB-120598
    • EN300-1720634
    • 118511-97-0
    • 836-547-4
    • TEA51197
    • MDL: MFCD20694599
    • Inchi: 1S/C8H8ClN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,4,10H2,(H,11,12)
    • InChI Key: ZXSPLSWAOXLBQY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=C(CN)NN=2

Computed Properties

  • Exact Mass: 181.0406750g/mol
  • Monoisotopic Mass: 181.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 54.7Ų

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(5-chloro-1H-indazol-3-yl)methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:118511-97-0)(5-chloro-1H-indazol-3-yl)methanamine
Order Number:A1035639
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:57
Price ($):435.0
Email:sales@amadischem.com

Additional information on (5-chloro-1H-indazol-3-yl)methanamine

Chemical Profile of (5-chloro-1H-indazol-3-yl)methanamine (CAS No: 118511-97-0)

(5-chloro-1H-indazol-3-yl)methanamine, identified by its CAS number 118511-97-0, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of a chloro substituent on the indazole ring and an amine functional group at the methylene position contributes to its unique chemical properties, making it a valuable scaffold for further chemical modifications and biological evaluations.

The indazole core is a well-known motif in drug discovery, frequently found in bioactive molecules targeting various diseases. Its aromatic system allows for interactions with biological receptors, while the amine group provides a site for hydrogen bonding and further derivatization. The chloro substituent at the 5-position of the indazole ring enhances electrophilicity, enabling reactions such as nucleophilic aromatic substitution, which is crucial for synthesizing more complex derivatives.

Recent advancements in computational chemistry have facilitated the exploration of (5-chloro-1H-indazol-3-yl)methanamine's interactions with biological targets. Molecular docking studies have suggested that this compound may exhibit binding affinity to certain enzymes and receptors, particularly those involved in inflammatory pathways. This aligns with ongoing research into novel anti-inflammatory agents, where indazole derivatives have shown promise.

In vitro studies have begun to unravel the pharmacological potential of (5-chloro-1H-indazol-3-yl)methanamine. Initial assays indicate that it may possess properties relevant to immunomodulation, making it a candidate for therapeutic applications in autoimmune disorders. The compound's ability to modulate receptor activity without significant toxicity is a key focus area for researchers. Furthermore, its structural similarity to known bioactive molecules suggests that it could serve as a lead compound for structure-activity relationship (SAR) studies.

The synthesis of (5-chloro-1H-indazol-3-yl)methanamine involves multi-step organic transformations, starting from commercially available precursors. The chlorination step at the indazole ring is critical and requires precise control to avoid side reactions. Advances in green chemistry have led to the development of more sustainable synthetic routes, incorporating catalytic methods and solvent-free conditions to minimize environmental impact.

The compound's stability under various conditions is another area of interest. Research has demonstrated that (5-chloro-1H-indazol-3-yl)methanamine remains stable under controlled storage conditions, suggesting its feasibility for long-term use in laboratory settings. However, its solubility profile presents challenges, particularly in aqueous media, which may necessitate formulation strategies for future applications.

Future directions in the study of (5-chloro-1H-indazol-3-yl)methanamine include exploring its role in drug development pipelines. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into clinical applications. Preclinical studies are planned to evaluate its efficacy and safety profile, paving the way for potential human trials.

The broader significance of this compound lies in its contribution to the chemical toolbox available for medicinal chemists. By serving as a versatile scaffold, (5-chloro-1H-indazol-3-yl)methanamine opens doors to discovering novel therapeutics targeting diverse diseases. Its unique structural features and promising biological activity make it a compound of considerable interest in contemporary pharmaceutical research.

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Amadis Chemical Company Limited
(CAS:118511-97-0)(5-chloro-1H-indazol-3-yl)methanamine
A1035639
Purity:99%
Quantity:1g
Price ($):435.0
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